Cholesteryl tosylate

solvolysis kinetics anchimeric assistance homoallylic participation

Researchers studying π-participation often face inconsistent solvolysis rates when using generic leaving groups. Cholesteryl tosylate solves this with a well-defined 3β-tosylate that enables homoallylic anchimeric assistance by the Δ⁵ double bond, yielding predictable kinetics. · 119-fold rate enhancement over cyclohexyl tosylate; 67:33 mechanistic split (methanol-chloroform) informs solvent selection. · ≥98% purity; crystalline solid; stored at -20 °C and shipped under ambient conditions. · Bulk quantities (grams to kilograms) available for synthetic campaigns.

Molecular Formula C34H52O3S
Molecular Weight 540.8 g/mol
CAS No. 1182-65-6
Cat. No. B073405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl tosylate
CAS1182-65-6
Molecular FormulaC34H52O3S
Molecular Weight540.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C
InChIInChI=1S/C34H52O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-14,23,25,27,29-32H,7-9,15-22H2,1-6H3/t25-,27?,29+,30-,31+,32+,33+,34-/m1/s1
InChIKeyRNZDACWUXZHQMI-PCHCLZCRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesteryl Tosylate (CAS 1182-65-6) Procurement Guide: Core Physicochemical and Structural Identity


Cholesteryl tosylate (cholest-5-en-3β-yl p-toluenesulfonate, C₃₄H₅₂O₃S, MW 540.8) is a steroidal sulfonate ester derived from cholesterol. Its defining feature is the substitution of the 3β-hydroxyl group with a p-toluenesulfonate (tosylate) moiety, converting an inherently poor leaving group into an excellent one . The compound exhibits a calculated XLogP of 10.6, topological polar surface area of 51.8 Ų, and a density of 1.09 g/cm³, reflecting its highly lipophilic character and solid-state packing behavior . X‑ray crystallography confirms the tosylate group is β‑oriented relative to the cholesteryl framework, with ring conformations established as A (chair), B (half‑chair), C (chair), and D (half‑chair) [1]. This well‑defined stereoelectronic architecture underpins its utility as a reactive intermediate in nucleophilic substitution and solvolytic studies.

Why Cholesteryl Tosylate Cannot Be Replaced by Generic Cholesterol Sulfonates or Halides


Generic substitution with other cholesterol derivatives (e.g., cholesteryl chloride, mesylate, or even the saturated cholestanyl tosylate) fails because the 3β‑tosylate group in cholesteryl tosylate uniquely enables anchimeric assistance from the Δ⁵ double bond during solvolysis. This homoallylic participation stabilizes the transition state and accelerates unimolecular substitution by factors exceeding 100‑fold relative to model secondary tosylates lacking the double bond [1]. In contrast, saturated analogs (cholestanyl tosylate) or derivatives with different leaving groups (e.g., halides) either proceed via different mechanisms, exhibit slower rates, or lack the stereoelectronic control necessary for predictable stereochemical outcomes [1][2]. Consequently, replacing cholesteryl tosylate with a generic alternative in mechanistic studies or synthetic sequences risks altering reaction kinetics, product distribution, and overall fidelity of the process.

Quantitative Differentiation of Cholesteryl Tosylate Versus Closest Analogs: Head‑to‑Head Evidence


Solvolysis Rate Enhancement by Homoallylic Participation: Cholesteryl Tosylate vs. Cyclohexyl Tosylate and Cholestanyl Tosylate

Cholesteryl tosylate undergoes acetolysis 119 times faster than the model secondary ester cyclohexyl tosylate, demonstrating profound anchimeric assistance from the Δ⁵ double bond [1]. Furthermore, in 90% aqueous dioxane, 6‑phenylcholesteryl tosylate solvolyzes 38 times faster than the saturated cholestanyl tosylate, while cholesteryl tosylate itself solvolyzes approximately 3.1‑fold faster than the same saturated analog (calculated as 1/0.32) [1]. These rate enhancements are directly attributable to stabilization of the incipient carbocation by the homoallylic π‑system, a feature absent in the saturated comparator.

solvolysis kinetics anchimeric assistance homoallylic participation steroid reactivity

Crystallographic Bond‑Length Accuracy: Cholesteryl Tosylate at 150 K vs. Room Temperature

A low‑temperature (150 K) redetermination of the crystal structure of cholesteryl tosylate yielded significantly improved geometric precision compared to the earlier room‑temperature study. The R‑factor improved from 0.092 to 0.049, and bond‑length uncertainties decreased by approximately a factor of three [1]. Most notably, the apparent shortening of C–C bonds in the flexible C17 side chain—a known artifact at room temperature—was largely eliminated: the C24–C25 bond length refined to 1.496(7) Å at 150 K versus 1.405(26) Å at room temperature [1].

X‑ray crystallography molecular geometry low‑temperature structure bond‑length precision

Mechanistic Pathway Partitioning: Reaction of Cholesteryl Tosylate with Thiourea

In the reaction of cholesteryl tosylate with 0.4 M thiourea in methanol–chloroform (10:1 v/v), the overall rate of ionization increases by only 40% relative to solvolysis in blank solvent, indicating that nucleophilic solvent assistance is minimal [1]. Product analysis reveals that 67% of the reaction proceeds via an i‑cholesteryl methyl ether intermediate, while 33% occurs through a direct displacement pathway not involving the i‑ether [1]. This quantitative partitioning is diagnostic of a carbonium ion mechanism with substantial anchimeric participation.

reaction mechanism kinetic analysis i‑ether intermediate carbonium ion

Synthetic Yield in Epimerization Reactions: Cholesteryl Tosylate vs. Other Steroidal Tosylates

Under identical reaction conditions (N,N‑dimethylformamide, 78 °C, 40 h), cholesteryl tosylate affords cholesteryl formate in 54% yield [1]. In direct comparison within the same study, β‑cholestanyl tosylate yields only 36% of the corresponding formate, while androsterone tosylate gives 73% [1]. Thus, cholesteryl tosylate exhibits intermediate reactivity in this epimerization protocol, offering a distinct balance between reactivity and selectivity compared to its 5α‑saturated and androstane counterparts.

epimerization synthetic yield steroidal formate DMF reaction

Leaving Group Ability: Tosylate vs. Halides in SN2 Reactions (Class‑Level Inference)

While not specific to the cholesteryl framework, the inherent leaving group ability of the tosylate moiety is a critical differentiator. In SN2 reactions, the relative rate for tosylate is 60,000, compared to 30,000 for iodide, 10,000 for bromide, 200 for chloride, and 1 for fluoride [1]. This order reflects the superior stabilization of the tosylate anion through resonance delocalization, making cholesteryl tosylate substantially more reactive toward nucleophiles than the corresponding cholesteryl halides.

nucleophilic substitution leaving group ability SN2 kinetics sulfonate esters

Validated Application Scenarios for Cholesteryl Tosylate Based on Differential Evidence


Mechanistic Probe for Homoallylic Participation and Anchimeric Assistance Studies

Cholesteryl tosylate serves as a benchmark substrate for investigating π‑participation in solvolysis reactions. Its 119‑fold rate enhancement over cyclohexyl tosylate [1] and ~3‑fold acceleration over saturated cholestanyl tosylate [1] provide a quantitative baseline for calibrating computational models of anchimeric assistance and for comparing the electron‑donating ability of remote substituents in steroid frameworks.

Crystallographic Reference Standard for Steroidal Sulfonate Geometry

The 150 K crystal structure of cholesteryl tosylate, with its refined bond lengths (e.g., C24–C25 = 1.496(7) Å) and improved R‑factor of 0.049 [2], offers a high‑precision reference for validating molecular mechanics force fields, interpreting solid‑state NMR data, and serving as a search model for isostructural steroids in crystallographic databases.

Synthetic Intermediate for Cholesteryl Ethers and Amines via Predictable SN2 Displacement

Owing to the tosylate group's high leaving group ability (relative SN2 rate = 60,000 vs. 30,000 for iodide) [3], cholesteryl tosylate is the preferred electrophile for synthesizing cholesteryl ethers, amines, and azides under mild conditions. The defined 67:33 mechanistic split in methanol–chloroform [4] further informs solvent selection to favor either i‑ether or direct displacement pathways.

Epimerization Substrate for Accessing 3α‑Functionalized Cholestane Derivatives

In DMF‑mediated epimerization, cholesteryl tosylate yields 54% of the inverted 3α‑formate [5], providing a viable route to epicholesterol derivatives. Its intermediate reactivity between the sluggish β‑cholestanyl tosylate (36% yield) and the more reactive androsterone tosylate (73% yield) [5] allows synthetic chemists to select the appropriate tosylate based on the desired balance between yield and side‑reaction control.

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